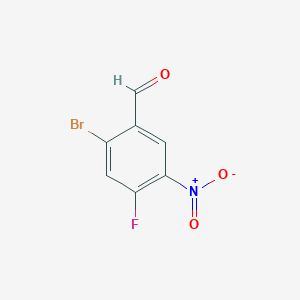
2-Bromo-4-fluoro-5-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-5-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzaldehyde core
Synthetic Routes and Reaction Conditions:
Nitration of 2-Bromo-4-fluorobenzaldehyde: The starting material, 2-Bromo-4-fluorobenzaldehyde, can be nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
Bromination of 4-Fluoro-5-nitrobenzaldehyde: Alternatively, 4-Fluoro-5-nitrobenzaldehyde can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted at room temperature.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols, alkoxides, often in the presence of a base or catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Bromo-4-fluoro-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Bromo-4-fluoro-5-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the bromine, fluorine, and nitro groups, which influence the reactivity of the aldehyde group. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.
4-Fluoro-5-nitrobenzaldehyde:
2-Bromo-5-nitrobenzaldehyde: Lacks the fluorine atom, altering its electronic properties and reactivity.
Uniqueness: 2-Bromo-4-fluoro-5-nitrobenzaldehyde is unique due to the combination of bromine, fluorine, and nitro groups on the benzaldehyde core. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
1805556-76-6 |
|---|---|
Molekularformel |
C7H3BrFNO3 |
Molekulargewicht |
248.01 g/mol |
IUPAC-Name |
2-bromo-4-fluoro-5-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H |
InChI-Schlüssel |
FNYHMIHKYCGMGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)alaninamide](/img/structure/B12470009.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470014.png)
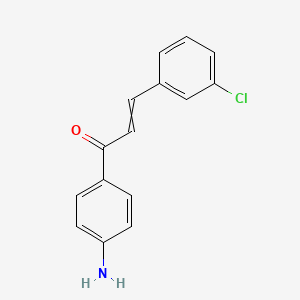

![2-Methylpropyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12470022.png)
![N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B12470027.png)
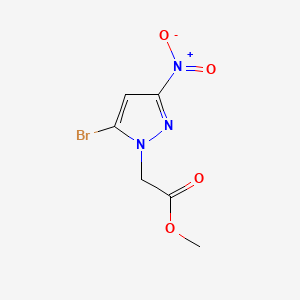
![N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B12470033.png)
![N-(4-{5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12470043.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(5-chloro-2-methylphenyl)glycinamide](/img/structure/B12470049.png)
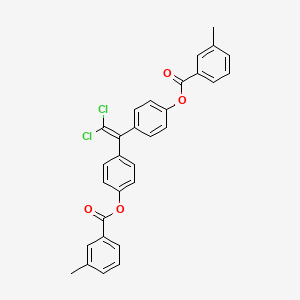
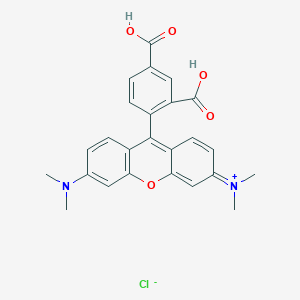
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12470068.png)
